molecular formula C13H21N B12088355 [(2,5-Dimethylphenyl)methyl](2-methylpropyl)amine

[(2,5-Dimethylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B12088355
M. Wt: 191.31 g/mol
InChI Key: QVTZCPCUFOKBNI-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the alkylation of 2,5-dimethylbenzylamine with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

(2,5-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

    Benzylamine: The parent compound without the methyl substitutions.

    2,5-Dimethylbenzylamine: Similar structure but without the 2-methylpropyl group.

    N-Benzyl-2-methylpropylamine: Similar structure but without the methyl substitutions on the benzyl group.

The uniqueness of (2,5-Dimethylphenyl)methylamine lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-10(2)8-14-9-13-7-11(3)5-6-12(13)4/h5-7,10,14H,8-9H2,1-4H3

InChI Key

QVTZCPCUFOKBNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNCC(C)C

Origin of Product

United States

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